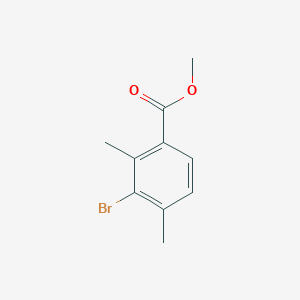

Methyl 3-bromo-2,4-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPQXLUCOPAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151859-37-9 | |

| Record name | Methyl 3-bromo-2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2,4-dimethylbenzoate

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for Methyl 3-bromo-2,4-dimethylbenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction and Strategic Importance

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, a methyl ester, and two methyl groups on the benzene ring provides a versatile scaffold for further chemical modifications. The bromine atom, in particular, serves as a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

This guide will detail a two-step synthesis strategy, commencing with the selective bromination of 2,4-dimethylbenzoic acid, followed by the esterification of the resulting 3-bromo-2,4-dimethylbenzoic acid to afford the target compound.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The disconnection of the ester bond leads to 3-bromo-2,4-dimethylbenzoic acid and methanol. The bromo-substituted benzoic acid can, in turn, be derived from the commercially available 2,4-dimethylbenzoic acid through electrophilic aromatic substitution, specifically bromination.

Caption: Retrosynthetic pathway for this compound.

This synthetic strategy is advantageous due to the ready availability of the starting material and the generally high-yielding nature of both the bromination and esterification reactions.

Step-by-Step Experimental Protocols

Part 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid

The first step involves the regioselective bromination of 2,4-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring are crucial in determining the position of bromination. The methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. In this case, the position ortho to one methyl group and meta to the carboxylic acid is sterically hindered. The most favorable position for electrophilic attack is the one activated by both methyl groups and meta to the carboxyl group, which is the 3-position.

Reaction Scheme:

Caption: Bromination of 2,4-dimethylbenzoic acid.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-dimethylbenzoic acid | 150.17 | 75.1 mg | 0.50 mmol |

| Tetrabutylammonium tribromide (Bu4NBr3) | 482.17 | 482.2 mg | 1.0 mmol |

| Dichloromethane (CH2Cl2) | 84.93 | As needed | - |

| Sodium thiosulfate (Na2S2O3) | 158.11 | As needed | - |

| Sodium carbonate (Na2CO3) | 105.99 | As needed | - |

| Magnesium sulfate (MgSO4) | 120.37 | As needed | - |

| Pentane | 72.15 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

Procedure:

-

To a reaction vial, add 2,4-dimethylbenzoic acid (75.1 mg, 0.50 mmol) and tetrabutylammonium tribromide (482.2 mg, 1.0 mmol).[1]

-

Cap the vial and heat the mixture at 100 °C for 16 hours.[1]

-

After cooling to room temperature, add 10.0 mL of 15% aqueous sodium thiosulfate solution and 10.0 mL of saturated aqueous sodium carbonate solution.[1]

-

Extract the aqueous phase with dichloromethane (3 x 15.0 mL).[1]

-

Combine the organic layers, dry with magnesium sulfate, and concentrate in vacuo.[1]

-

Dissolve the crude product in a minimal amount of pentane/ethyl acetate (98:2) and filter through a short plug of celite, washing with additional pentane/ethyl acetate (3 x 10.0 mL).[1]

-

Remove the solvent in vacuo to yield the desired product, 3-bromo-2,4-dimethylbenzoic acid.[1]

Trustworthiness and Self-Validation:

The work-up procedure includes a wash with sodium thiosulfate to quench any unreacted bromine and a wash with sodium carbonate to remove any unreacted starting material and to deprotonate the carboxylic acid, facilitating its separation. The final purification by filtration through celite removes any insoluble impurities.

Part 2: Synthesis of this compound

The second step is the esterification of the synthesized 3-bromo-2,4-dimethylbenzoic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[2]

Reaction Scheme:

References

"Methyl 3-bromo-2,4-dimethylbenzoate" chemical properties

An In-Depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a substituted aromatic carboxylate that has emerged as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom, a methyl ester, and two methyl groups on the benzene ring offers a unique combination of steric and electronic properties. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a reliable synthesis protocol, its key reactive characteristics, and its burgeoning applications, most notably as a foundational component in the synthesis of protein degraders.[1] The presence of the aryl bromide serves as a critical functional "handle," enabling a wide array of palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in a laboratory setting. The data presented below has been compiled from available chemical databases and extrapolated from closely related analogs.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 151859-37-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |

| Molecular Weight | 243.10 g/mol | [1] |

| Monoisotopic Mass | 241.99425 Da | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | Room Temperature | [1] |

Physical Properties

| Property | Value (Anticipated or from Analogs) | Rationale / Analog Data |

| Appearance | White to light orange solid | Based on analogs like Methyl 4-bromo-3-methylbenzoate.[4][5] |

| Melting Point | 35-45 °C (estimated) | Analog Methyl 3-bromo-4-methylbenzoate melts at 38-44 °C.[6][7] |

| Boiling Point | >130 °C at reduced pressure | Analog Methyl 3-bromo-4-methylbenzoate boils at 130°C/0.1mmHg.[6][7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO) | Based on typical synthesis work-up conditions and data for related compounds.[6][8] |

Spectroscopic Characterization (Anticipated)

While specific spectral data for this compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods. The following are expected spectral features based on its structure and data from the closely related isomer, Methyl 3-bromo-4-methylbenzoate.[8]

-

¹H NMR: The spectrum should feature two singlets in the aromatic region (around δ 7.0-8.0 ppm) corresponding to the two aromatic protons. Three distinct singlets are expected in the aliphatic region: one for the ester methyl group (O-CH₃) around δ 3.9 ppm, and two for the aryl methyl groups (Ar-CH₃) between δ 2.3-2.5 ppm.

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165-170 ppm). Six signals will appear in the aromatic region (δ ~120-140 ppm), including two quaternary carbons attached to the methyl groups, the bromine-bearing carbon, and the ester-bearing carbon. Three signals in the aliphatic region will correspond to the ester methyl carbon (δ ~52 ppm) and the two aryl methyl carbons (δ ~20-23 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M]+ and [M+2]+, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

The synthesis of this compound is not commonly detailed. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, starting from the commercially available 2,4-dimethylbenzoic acid. The process involves two key steps: electrophilic aromatic bromination followed by Fischer esterification.

Recommended Synthesis Protocol

Step 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid (Precursor)

-

Reaction Setup: To a solution of 2,4-dimethylbenzoic acid (1.0 equiv) in a suitable solvent such as dichloromethane or acetic acid, add a Lewis acid catalyst like iron(III) bromide (FeBr₃, 0.1 equiv).

-

Bromination: Cool the mixture in an ice bath (0 °C). Slowly add bromine (Br₂, 1.1 equiv) dropwise while stirring. Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") required for substitution onto the electron-rich aromatic ring. The reaction is performed at a low temperature to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to consume excess bromine. Acidify the mixture with HCl, causing the carboxylic acid product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-bromo-2,4-dimethylbenzoic acid.

Step 2: Fischer Esterification to this compound

-

Reaction Setup: Suspend the crude 3-bromo-2,4-dimethylbenzoic acid (1.0 equiv) in an excess of methanol (which acts as both solvent and reagent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.[6] Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (around 65 °C) for 4-6 hours, or until TLC indicates the complete consumption of the starting material.[6]

-

Work-up: Cool the reaction mixture and neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthesis lies in the reactivity of its carbon-bromine bond, which serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2]

-

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures.

-

Sonogashira Coupling: Coupling with a terminal alkyne to produce alkynylated arenes, a common motif in bioactive molecules.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene product.

-

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, providing access to substituted anilines and related structures.

Expertise Insight: The steric hindrance from the two ortho-methyl groups can influence reaction kinetics. While this may slow down some transformations, it can also provide selectivity in certain reactions. The choice of phosphine ligand for the palladium catalyst is critical to overcoming this hindrance and achieving high yields.

Reactivity Pathways

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structure of this compound makes it particularly relevant to contemporary drug discovery challenges.

Role as a Protein Degrader Building Block

The compound is explicitly categorized as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule can serve as a "linker" component or part of the "warhead" that binds to the protein of interest. The aryl bromide allows for the covalent attachment of other molecular fragments necessary for inducing protein degradation.

Scaffold for Bioactive Molecules

Halogenated benzoate derivatives are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[9] this compound serves as an ideal starting point for generating libraries of diverse compounds. Through the cross-coupling reactions described above, researchers can rapidly synthesize dozens or hundreds of analogs for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.

Safety and Handling

Hazard Identification

Based on analogs, this compound is expected to be classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a reliable and versatile platform for constructing molecular complexity through robust and predictable chemical transformations. Its utility as a building block for protein degraders places it at the forefront of innovative therapeutic design. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful molecule to accelerate the development of novel therapeutics and functional materials.

References

-

PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11BrO2). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 3-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-bromo-2,4-dimethylbenzoate (C₁₀H₁₁BrO₂). In the absence of publicly available experimental spectra, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for acquiring such spectra are also provided, ensuring a self-validating system for future empirical studies.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of the bromo and methyl substituents on the benzene ring, along with the methyl ester functionality, dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques such as NMR, IR, and MS provide a powerful triad for elucidating molecular structure. Each technique probes different aspects of the molecule's constitution: NMR reveals the electronic environment of individual protons and carbons, IR identifies the functional groups present through their vibrational modes, and MS determines the molecular weight and provides insights into the molecule's fragmentation pathways. This guide will systematically predict and interpret the expected spectroscopic data for this compound, offering a valuable reference for its synthesis and subsequent applications.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Predicted Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum of this compound is predicted based on the principle of substituent additivity on the chemical shifts of aromatic protons. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the two methyl groups, will influence the electronic environment of the two remaining aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | Ar-H (H-6) |

| ~ 7.15 | d | 1H | Ar-H (H-5) |

| ~ 3.90 | s | 3H | -OCH₃ |

| ~ 2.50 | s | 3H | Ar-CH₃ (at C-4) |

| ~ 2.40 | s | 3H | Ar-CH₃ (at C-2) |

| Solvent: CDCl₃. Predicted for a 400 MHz spectrometer. |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are ortho to each other, which would result in a doublet for each signal with a typical ortho coupling constant (J) of ~8.0 Hz. The proton at the H-6 position is deshielded due to its proximity to the electron-withdrawing ester group, hence its predicted downfield chemical shift of ~7.85 ppm. Conversely, the proton at the H-5 position is influenced by the electron-donating methyl group at C-4, leading to a more shielded (upfield) chemical shift around ~7.15 ppm.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for this functional group.

-

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring will each produce a singlet. The methyl group at C-4 is predicted to be slightly downfield (~2.50 ppm) compared to the methyl group at C-2 (~2.40 ppm) due to the para-relationship with the electron-withdrawing ester group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup: The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard 1D proton pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Predicted Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are predicted based on the influence of the substituents on the aromatic carbon atoms. The bromine atom will cause a downfield shift for the carbon it is attached to (ipso-carbon) and will also influence the ortho, meta, and para carbons. The methyl and ester groups will also exert their characteristic effects on the ring carbons.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Ester) |

| ~ 142 | Ar-C (C-4) |

| ~ 139 | Ar-C (C-2) |

| ~ 135 | Ar-C (C-6) |

| ~ 132 | Ar-C (C-1) |

| ~ 128 | Ar-C (C-5) |

| ~ 125 | Ar-C (C-3) |

| ~ 52 | -OCH₃ |

| ~ 23 | Ar-CH₃ (at C-4) |

| ~ 20 | Ar-CH₃ (at C-2) |

| Solvent: CDCl₃. Predicted for a 100 MHz spectrometer. |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, around 168 ppm.[2]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-donating methyl groups (C-2 and C-4) will be shifted downfield. The carbon bearing the bromine atom (C-3) will also be downfield. The remaining aromatic carbons (C-1, C-5, and C-6) will have chemical shifts influenced by the relative positions of all substituents. Aromatic carbons typically resonate between 120-150 ppm.[3]

-

Methyl Carbons: The methyl carbon of the ester group is predicted to appear around 52 ppm. The two aromatic methyl carbons will be found further upfield, around 20-23 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum should be acquired on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is used. A wider spectral width (~220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typical to obtain a good spectrum.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ at 77.16 ppm) can be used for referencing.

Predicted Infrared (IR) Spectroscopy

Rationale for Predicted Absorption Frequencies

The IR spectrum is predicted based on the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions are expected for the carbonyl group of the ester, the C-O bonds, the aromatic C-H and C=C bonds, and the C-Br bond.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~ 1725 | Strong | C=O Stretch (Ester) |

| ~ 1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~ 1280 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~ 1120 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~ 850-800 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~ 600-500 | Medium | C-Br Stretch |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[4]

-

Carbonyl Stretching: A strong, sharp absorption around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[2]

-

C-O Stretching: Two strong bands are predicted for the C-O stretching of the ester group, one for the asymmetric stretch (~1280 cm⁻¹) and one for the symmetric stretch (~1120 cm⁻¹).[2]

-

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring will give rise to medium intensity bands around 1600 and 1470 cm⁻¹.[4]

-

C-H Bending: A strong absorption in the 850-800 cm⁻¹ region is expected due to the out-of-plane bending of the two adjacent aromatic C-H bonds.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Predicted Mass Spectrometry (MS)

Rationale for Predicted Fragmentation Pattern

The mass spectrum is predicted based on the expected fragmentation of this compound under electron ionization (EI). The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 244/242 | 40 | [M+2]⁺ / [M]⁺ (Molecular Ion) |

| 213/211 | 90 | [M - OCH₃]⁺ |

| 185/183 | 10 | [M - COOCH₃]⁺ |

| 132 | 100 | [M - Br - OCH₃]⁺ |

| 104 | 30 | [C₈H₈]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 242 (for ⁷⁹Br) and 244 (for ⁸¹Br) with approximately equal intensity, which is a clear indicator of the presence of one bromine atom.[5]

-

Loss of a Methoxy Radical ([M - OCH₃]⁺): A major fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a strong peak at m/z 211/213.

-

Loss of the Methoxycarbonyl Radical ([M - COOCH₃]⁺): The loss of the entire methoxycarbonyl radical (•COOCH₃) would result in a peak at m/z 183/185.

-

Loss of Bromine and Methoxy Radical: A significant fragment is expected at m/z 132, corresponding to the loss of both a bromine radical and a methoxy radical. This would be the base peak in the spectrum.

-

Other Fragments: Further fragmentation could lead to smaller ions, such as at m/z 104 and 77, corresponding to various aromatic fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, integrating the data from all three techniques for unambiguous structure confirmation.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information, coupled with the provided experimental protocols, serves as a crucial resource for any researcher working with this compound, facilitating its synthesis, purification, and characterization. The self-validating nature of the described methodologies ensures that future experimental data can be reliably compared against these predictions for accurate structural confirmation.

References

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2,4-dimethylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its specific substitution pattern—a bromine atom and two methyl groups on the benzene ring, along with a methyl ester—offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its molecular structure, conformational analysis, and potential applications, particularly in the burgeoning field of targeted protein degradation. While this molecule is not extensively characterized in publicly available literature, this guide synthesizes data from closely related analogs and theoretical principles to provide a robust working model for researchers. The compound is identified by its CAS number 151859-37-9, with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .

Molecular Structure and Synthesis

The structural framework of this compound consists of a benzene ring substituted with a methyl ester at position 1, methyl groups at positions 2 and 4, and a bromine atom at position 3. The strategic placement of these functional groups makes it a valuable intermediate for further chemical modifications.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available 2,4-dimethylbenzoic acid. The synthesis would likely proceed in two key steps: bromination of the aromatic ring followed by esterification of the carboxylic acid.

Step 1: Electrophilic Aromatic Bromination of 2,4-Dimethylbenzoic Acid

The first step involves the selective bromination of the 2,4-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for determining the position of bromination. The methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. In this case, the position most activated and sterically accessible for electrophilic substitution would be C3.

Step 2: Fischer Esterification

The resulting 3-bromo-2,4-dimethylbenzoic acid can then be converted to its methyl ester via a classic Fischer esterification reaction. This involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Below is a detailed, step-by-step protocol for this proposed synthesis:

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2,4-Dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or Acetic Acid

-

Dichloromethane (DCM)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Bromination of 2,4-Dimethylbenzoic Acid

-

In a round-bottom flask, dissolve 2,4-dimethylbenzoic acid in a suitable solvent like dichloromethane or acetic acid.

-

Add a catalytic amount of iron(III) bromide if using a non-polar solvent, or proceed without if using acetic acid.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Perform an aqueous workup by extracting the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-bromo-2,4-dimethylbenzoic acid.

Part B: Esterification to this compound

-

Dissolve the crude 3-bromo-2,4-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR spectra are invaluable for structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5 | Aromatic H (d) |

| ~7.1 | Aromatic H (d) |

| ~3.9 | -OCH₃ (s) |

| ~2.4 | -CH₃ (s, at C2 or C4) |

| ~2.3 | -CH₃ (s, at C2 or C4) |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~140 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~135 | Aromatic C-H |

| ~130 | Aromatic C (quaternary) |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-Br |

| ~52 | -OCH₃ |

| ~20 | -CH₃ |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the substituted benzene ring.

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-Br stretch |

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 242/244 | [M]⁺ |

| 211/213 | [M - OCH₃]⁺ |

| 183/185 | [M - COOCH₃]⁺ |

Molecular Conformation and Computational Analysis

The conformation of this compound is primarily determined by the orientation of the methyl ester group relative to the plane of the benzene ring and the steric interactions between the substituents.

Steric and Electronic Considerations

The presence of the methyl group at the C2 position (ortho to the ester) will likely induce significant steric hindrance. This steric clash will force the methyl ester group to rotate out of the plane of the benzene ring to minimize repulsion. The bromine atom at C3 and the methyl group at C4 will also contribute to the overall electronic environment and may influence the preferred conformation through more subtle electronic interactions.

Computational Modeling Approach

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations would be the method of choice to predict the lowest energy conformation. A typical workflow for this analysis is outlined below.

Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

This computational approach would provide valuable insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's preferred shape.

Applications in Drug Discovery and Development

Substituted bromobenzoates are key intermediates in the synthesis of complex organic molecules, including pharmaceuticals. The specific structure of this compound makes it a particularly interesting building block for the development of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the overall properties and efficacy of the PROTAC.

This compound can serve as a precursor for the synthesis of linker moieties. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of either the target protein ligand or the E3 ligase ligand. The methyl groups can provide conformational rigidity and modulate the solubility and cell permeability of the final PROTAC molecule.

Caption: Role of this compound in PROTAC synthesis.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its likely synthesis, spectroscopic properties, and molecular conformation based on established chemical principles and data from related compounds. Its utility as a building block for sophisticated molecular architectures, such as PROTACs, underscores its importance for researchers in drug discovery and development. Further experimental validation of the predicted data presented herein will be crucial for unlocking the full potential of this versatile molecule.

References

-

CP Lab Safety. Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1078. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. [Link]

"Methyl 3-bromo-2,4-dimethylbenzoate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-2,4-dimethylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Niche Synthetic Intermediate

In the intricate world of synthetic chemistry and drug development, understanding the fundamental properties of every reagent and intermediate is paramount to success. This compound, a substituted aromatic compound, represents a class of molecules that, while not ubiquitously studied, holds potential as a building block in the synthesis of more complex chemical entities. Its solubility profile across a spectrum of organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development.

This technical guide is born out of the necessity to provide a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive, publicly available quantitative data for this specific molecule, this document takes a first-principles approach. We will dissect the molecular structure to predict its solubility behavior and provide a robust, field-proven experimental protocol for its empirical determination. This guide is designed to empower researchers with the knowledge and methodology to confidently assess the solubility of this compound in their own laboratory settings.

Section 1: Deconstructing this compound - A Structural and Physicochemical Analysis

To predict the solubility of this compound, we must first examine its molecular architecture and inherent physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

The structure reveals a benzene ring substituted with a methyl ester group (-COOCH₃), two methyl groups (-CH₃), and a bromine atom (-Br). This combination of functional groups provides a nuanced polarity profile. The methyl ester group introduces polarity due to the presence of oxygen atoms, while the methyl groups and the benzene ring itself are nonpolar. The bromine atom adds to the molecular weight and has a moderate electronegativity.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the solubility of this compound in various classes of organic solvents.[1] The presence of both polar (methyl ester) and nonpolar (benzene ring, methyl groups) moieties suggests that it will exhibit intermediate polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar benzene ring and methyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents can interact with the polar methyl ester group without the steric hindrance of hydrogen bonding, while also solvating the nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | The polar protic nature of these solvents will allow for some interaction with the methyl ester. However, the large nonpolar surface area of the molecule may limit high solubility. |

| Highly Polar | Water | Low to Insoluble | The predominantly nonpolar character of the molecule will likely lead to poor solubility in water.[2] |

| Other | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. A similar compound, Methyl 3-bromo-4-methylbenzoate, is reported to be soluble in DMSO.[3][4] |

Section 2: Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation: Add an excess amount of this compound to several scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. Preliminary studies may be needed to determine the exact time required to reach equilibrium.[5]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid at the bottom.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Pass the withdrawn sample through a syringe filter to remove any fine, undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Toluene | e.g., HPLC | |||

| e.g., Acetone | e.g., HPLC | |||

| e.g., Ethanol | e.g., HPLC |

Section 3: Factors Influencing the Solubility of Substituted Benzoates

The principles governing the solubility of this compound can be extrapolated from the behavior of similar substituted benzoic acid derivatives.

-

Polarity: As discussed, the overall polarity of the molecule, which is a balance between its polar and nonpolar functional groups, is the primary determinant of its solubility in different organic solvents.

-

Hydrogen Bonding: The methyl ester group can act as a hydrogen bond acceptor. This allows for some interaction with polar protic solvents, though it cannot act as a hydrogen bond donor.

-

Molecular Size and Shape: Larger molecules generally have lower solubility than smaller, similar molecules due to greater lattice energy in the solid state that must be overcome.

-

Temperature: The solubility of most solids in liquids increases with temperature.[6] Therefore, for applications requiring higher concentrations, performing dissolutions at elevated temperatures may be beneficial, followed by cooling to check for precipitation.

It is also insightful to consider the solubility of related compounds. For instance, benzoic acid is sparingly soluble in water, but its salt, sodium benzoate, is much more soluble due to its ionic nature.[2][7][8][9] This highlights the profound impact of even small structural modifications on solubility.

Conclusion

References

[10] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [1] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [6] How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from Solubility of Organic Compounds. (2023, August 31). Retrieved from [11] 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [12] Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem. (n.d.). National Institutes of Health. Retrieved from [13] SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 29). Retrieved from [3] Methyl 3-bromo-4-methylbenzoate - ChemBK. (2024, April 9). Retrieved from [14] SAFETY DATA SHEET - Fisher Scientific. (2010, November 29). Retrieved from [15] Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. (2024, March 31). Retrieved from [2] Solubility of Sodium Benzoate vs. Benzoic Acid | PDF. (n.d.). Scribd. Retrieved from _ [7] Sodium Benzoate | Solubility of Things. (n.d.). Retrieved from [4] Methyl 3-bromo-4-methylbenzoate | 104901-43-1. (2025, July 24). ChemicalBook. Retrieved from [8] Why is sodium benzoate more soluble than benzoic acid in water? : r/chemhelp. (2016, September 19). Reddit. Retrieved from [9] What is the solubility of benzoic acid and sodium benzoate in water. (2022, December 5). ECHEMI.com. Retrieved from [5] "solubility of Methyl 3-boronobenzoate in common organic solvents". (n.d.). Benchchem. Retrieved from

Sources

- 1. chem.ws [chem.ws]

- 2. scribd.com [scribd.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. reddit.com [reddit.com]

- 9. echemi.com [echemi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

"Methyl 3-bromo-2,4-dimethylbenzoate" physical properties and appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester of significant interest in organic synthesis. Its utility stems from the presence of multiple functional groups—a bromine atom, a methyl ester, and two methyl groups on the benzene ring. This unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the ester group can be readily modified. The methyl groups influence the molecule's steric and electronic properties, which can be strategically exploited in targeted synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its molecular structure, physicochemical characteristics, and safety considerations.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, two methyl groups at the 2- and 4-positions, and a methyl ester group at the 1-position.

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.1 g/mol

CAS Registry Number: 151859-37-9

The strategic placement of the substituents on the aromatic ring dictates its reactivity and potential applications in synthetic chemistry.

Caption: Molecular Structure of this compound

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | - |

| Molecular Weight | 243.1 g/mol | - |

| Appearance | White to off-white solid or crystalline powder (predicted) | General observation for similar compounds |

| Melting Point | Not available (predicted to be a low melting solid) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of similar aromatic esters |

Appearance

Based on the physical state of similar aromatic compounds, this compound is expected to be a white to off-white solid or crystalline powder at room temperature. The exact appearance may vary depending on the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic esters and aryl halides should be followed.

GHS Hazard Classification (Predicted for this class of compounds):

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Hygiene Measures: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a versatile platform for the construction of complex molecular architectures. While experimental data on its physical properties are limited, its chemical identity and structure are well-defined. Researchers and scientists working with this compound should adhere to strict safety protocols based on the general hazards associated with brominated aromatic compounds. As the use of this and similar building blocks continues to grow, it is anticipated that a more comprehensive dataset of its physical and chemical properties will become available.

References

-

PubChem. Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2,4-dimethylbenzoate is a substituted aromatic carboxylate that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom positioned between two methyl groups on the benzene ring, offers a versatile scaffold for the synthesis of complex molecules. While not a widely known compound in itself, its precursor, 3-bromo-2,4-dimethylbenzoic acid, has played a crucial role in the development of targeted therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its utility in the synthesis of pharmaceutical agents.

While some commercial suppliers have categorized this molecule as a "Protein Degrader Building Block"[1], its most prominently documented application to date lies in the synthesis of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, a key target in the development of novel diuretics[2][3]. This guide will delve into the specifics of its synthesis and its pivotal role in the creation of these important therapeutic candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 151859-37-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| Appearance | Not specified in detail, likely a solid or oil | - |

| Purity | ≥98% (as commercially available) | [1] |

| Storage | Room temperature | [1] |

Discovery and History of Synthesis

The documented history of this compound is intrinsically linked to the synthesis of its corresponding carboxylic acid, 3-bromo-2,4-dimethylbenzoic acid. The earliest readily accessible reports of the synthesis of this acid appear in the patent literature in the context of developing inhibitors for the ROMK channel.

A key patent publication from 2010 describes the synthesis of 3-bromo-2,4-dimethylbenzoic acid via the bromination of 2,4-dimethylbenzoic acid[3]. This method provides a direct and efficient route to this important intermediate.

The synthesis of this compound itself is a straightforward esterification of the parent carboxylic acid. While a specific seminal publication for this exact transformation is not readily apparent, it follows well-established and routine organic chemistry principles.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available 2,4-dimethylbenzoic acid.

Step 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid

The pivotal step is the regioselective bromination of 2,4-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups favor the introduction of the bromine atom at the 3-position.

Experimental Protocol:

A detailed protocol for this bromination is described in the patent literature[3].

-

Dissolve 2,4-dimethylbenzoic acid (1 equivalent) in trifluoroacetic acid (TFA).

-

Add N-bromosuccinimide (NBS) (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 50°C and stir overnight.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the TFA under reduced pressure and purifying the product, for example, by crystallization or chromatography.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Trifluoroacetic Acid (TFA): TFA serves as a strong acid catalyst and a solvent that can activate the brominating agent and facilitate the electrophilic aromatic substitution reaction.

Step 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification.

Sources

An In-Depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Synthetic Intermediate

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design of novel therapeutics often hinges on the availability of versatile and well-characterized building blocks. Methyl 3-bromo-2,4-dimethylbenzoate has emerged as a significant intermediate, particularly in the burgeoning field of targeted protein degradation (TPD). Its utility as a "Protein Degrader Building Block" underscores its importance for researchers developing next-generation therapeutics aimed at previously "undruggable" targets.[1] This guide provides a comprehensive overview of the material's safety, physicochemical properties, synthesis, and its pivotal role in the development of proteolysis-targeting chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 151859-37-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | Room temperature | [1] |

Material Safety Data Sheet (MSDS) Analysis: A Focus on Safe Handling

While a comprehensive, publicly available MSDS with detailed toxicological endpoints for this compound is not widespread, a safety data sheet is available from suppliers such as Aaronchem.[3] Furthermore, analysis of MSDSs for structurally similar compounds provides a strong basis for inferring its hazard profile. The primary hazards associated with this class of compounds are:

-

Skin Irritation: Likely to cause skin irritation upon contact.[4]

-

Serious Eye Irritation: Poses a risk of serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the anticipated hazards, the following precautionary measures are essential for the safe handling of this compound:

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with fine powders where dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage:

-

Store at room temperature in a dry, well-ventilated area.[1]

-

Keep containers tightly closed when not in use.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the public domain, established methods for the synthesis of related brominated and methylated benzoates can be readily adapted. A general and plausible synthetic route is the esterification of 3-bromo-2,4-dimethylbenzoic acid.

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of this compound, based on standard organic chemistry transformations.

Sources

- 1. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 4. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Methyl 3-bromo-2,4-dimethylbenzoate as a Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential

Methyl 3-bromo-2,4-dimethylbenzoate is a strategically substituted aromatic compound that serves as a highly versatile building block for the synthesis of complex organic molecules. Its structure is distinguished by three key functional moieties: an aryl bromide, a methyl ester, and two methyl groups on the aromatic ring. This unique combination of features provides multiple avenues for chemical modification, making it an invaluable intermediate in medicinal chemistry, materials science, and agrochemical development.[1]

The bromine atom at the C3 position is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] The methyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering a handle for further derivatization. The two methyl groups at C2 and C4 exert significant steric and electronic influence on the molecule's reactivity, which can be strategically exploited to control regioselectivity and reaction kinetics. The ortho-methyl group (C2), in particular, provides steric hindrance that can influence the choice of catalytic system required for efficient transformations.

This guide provides an in-depth exploration of this compound's applications in several cornerstone reactions of modern organic synthesis, complete with detailed protocols and expert insights into experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 151859-37-9 | [4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |

| Molecular Weight | 243.1 g/mol | [4] |

| Appearance | Solid (Typical) | N/A |

| Storage | Room temperature | [4] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in synthetic chemistry for constructing complex molecular architectures from simple precursors.[5] The general workflow for these reactions is highly conserved, involving the careful assembly of reactants under an inert atmosphere.

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2][6] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.[6]

Mechanistic Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Causality: For a sterically hindered substrate like this compound, the choice of ligand is critical. The ortho-methyl group can impede the approach of the catalyst. Therefore, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required.[7] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and helps to accelerate the overall catalytic cycle.[7][8] A strong base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step.[9]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and water (4:1 ratio, degassed)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor reaction progress by TLC or LC-MS. Upon completion (typically 12-18 hours), cool the mixture to room temperature.[8]

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Wash the organic layer with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.[8]

-

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | Efficient for sterically hindered aryl bromides.[7] |

| Base | K₃PO₄ | Strong, effective base for promoting transmetalation.[9] |

| Solvent | Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[8] |

| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction. |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[10][11] This reaction requires a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[12][13]

Mechanistic Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, copper(I) salt, and an amine base.[12]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Expertise & Causality: While classic conditions use catalysts like Pd(PPh₃)₄ and a copper(I) salt (e.g., CuI), modern protocols for challenging substrates often benefit from more robust catalyst systems.[10][12] The use of a palladium source like Pd(PhCN)₂Cl₂ with a bulky phosphine ligand such as P(t-Bu)₃ can enable reactions at room temperature, even for less reactive aryl bromides.[14] The amine base (e.g., triethylamine or diisopropylamine) is crucial as it not only neutralizes the HX by-product but also facilitates the formation of the copper acetylide.[10]

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent, followed by triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature or heat gently to 40-60 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.[12]

-

Dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salt and catalyst residues.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure arylalkyne.

-

| Parameter | Recommended Condition | Rationale |